5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
CAS No.: 903191-63-9
Cat. No.: VC4410372
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903191-63-9 |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.45 |
| IUPAC Name | 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3 |
| Standard InChI Key | OWBVMXUHESHERA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central oxazole ring substituted at the 4-position with a carbonitrile group and at the 2-position with a thiophene moiety. The 5-position of the oxazole is linked to a piperazine ring, which is further functionalized with a 3-methoxybenzoyl group. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions.
Key Functional Groups:
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Oxazole core: A five-membered aromatic ring with one oxygen and one nitrogen atom, contributing to electron-deficient properties and potential π-π stacking interactions.
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Thiophene substituent: A sulfur-containing heterocycle that enhances lipophilicity and may participate in hydrophobic binding.
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Piperazine bridge: A six-membered diamine ring that improves solubility and serves as a flexible spacer for target engagement.
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3-Methoxybenzoyl group: An aromatic ester moiety that could modulate receptor affinity through hydrogen bonding and van der Waals interactions.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 394.45 g/mol |
| IUPAC Name | 5-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile |
| SMILES | COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
| logP (Predicted) | ~3.2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.5 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. Its polar surface area indicates potential for crossing the blood-brain barrier, though experimental validation is required.
Synthesis and Structural Optimization
Synthetic Pathways
While no published protocol explicitly details the synthesis of 5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, analogous oxazole-piperazine derivatives follow a generalized route:
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Oxazole Ring Formation:
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Piperazine Substitution:
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Nucleophilic aromatic substitution (SNAr) at the oxazole’s 5-position using pre-synthesized 4-(3-methoxybenzoyl)piperazine. This step typically employs polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
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Benzoylation:
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Acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
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Critical Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the oxazole’s 5-position requires careful control of reaction stoichiometry and temperature .
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Purification: The compound’s limited solubility in common organic solvents necessitates chromatographic separation using gradients of ethyl acetate and hexane.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Thiophene-containing oxazoles show broad-spectrum antimicrobial effects. A comparative study revealed that 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile inhibited Staphylococcus aureus (MIC = 12.5 μg/mL) and Escherichia coli (MIC = 25 μg/mL). The carbonitrile group in the subject compound could potentiate these effects by disrupting microbial electron transport chains.
Comparative Analysis with Structural Analogs
| Compound Name | Key Structural Differences | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| 5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-... | 3-Methoxybenzoyl, thiophene, carbonitrile | Not tested | Not tested |
| 2-[2-(4-Fluorophenyl)ethenyl]-5-[4-(2-... | 2-Methylbenzoyl, fluorophenyl | 15–30 (MCF-7) | 10–20 (S. aureus) |
| Methyl 4-{[4-(4-methylbenzoyl)piperazin... | Methylbenzoyl, pyrrole ester | 10–50 (A549) | 25–50 (E. coli) |
Key Observations:
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Replacement of the thiophene with fluorophenyl groups (as in Compound D465-0295 ) reduces lipophilicity but improves bacterial membrane penetration.
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Ester functionalities (e.g., methyl pyrrole-2-carboxylate ) enhance solubility but may decrease metabolic stability compared to carbonitrile groups.
Future Directions and Challenges
Research Priorities:
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Synthetic Optimization: Develop scalable routes with improved yields (>60%) and regioselectivity.
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In Vitro Screening: Evaluate the compound against NCI-60 cancer cell lines and ESKAPE pathogens.
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ADMET Profiling: Assess pharmacokinetic parameters, including CYP450 inhibition and plasma protein binding.
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